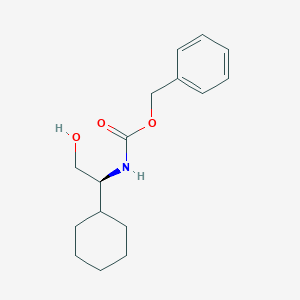

N-Carbobenzoxy-L-cyclohexylglycinol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

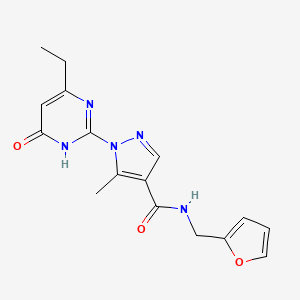

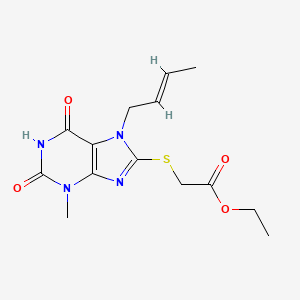

N-Carbobenzoxy-L-cyclohexylglycinol, also known as Z-L-CHG, is a chemical compound that is widely used in scientific research for its unique properties. It is a derivative of the amino acid glycine and is commonly used as a substrate in enzymatic assays. Z-L-CHG is also used as a building block for the synthesis of other compounds.

Applications De Recherche Scientifique

- Application : N-Carbobenzoxy-L-cyclohexylglycinol can serve as an NHC precursor for enantioselective transformations, including umpolung reactions. These reactions lead to the rapid construction of versatile achiral natural heterocycles, carbocycles, and acylated products .

- Application : N-Carbobenzoxy-L-cyclohexylglycinol can be used as a carbamoyl donor for the synthesis of carbamates. Carbamates find applications in drug development, materials chemistry, and more .

- Application : Considering the packing of molecules in the crystal, interactions between the phenyl rings of the carbobenzoxy and phenylalanine-derived moieties of adjacent molecules become evident .

- Application : N-Carbobenzoxy-L-cyclohexylglycinol can be used as a carbamate protecting group for amines, offering stability during synthetic steps and easy removal when needed .

- Application : This compound, with a cyclopropylcarbamoyl group, may have specific applications in medicinal chemistry or materials science .

- Application : An improved method involves codistillation of vinyl isocyanate (formed via Curtius rearrangement of acryloyl azide) with benzyl alcohol. This scalable process avoids purification challenges and safety issues associated with traditional methods .

Organocatalysis and Enantioselective Transformations

Synthesis of Carbamates

Crystal Structure Studies

Protecting Group Strategy for Amines

Synthesis of Benzyl N-[(1S)-1-(Cyclopropylcarbamoyl)ethyl]carbamate

Improved Process for Benzyl-N-vinyl Carbamate Synthesis

Propriétés

IUPAC Name |

benzyl N-[(1S)-1-cyclohexyl-2-hydroxyethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c18-11-15(14-9-5-2-6-10-14)17-16(19)20-12-13-7-3-1-4-8-13/h1,3-4,7-8,14-15,18H,2,5-6,9-12H2,(H,17,19)/t15-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLSPVZOJVLCFJK-OAHLLOKOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CO)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@@H](CO)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Carbobenzoxy-L-cyclohexylglycinol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(Diethylamino)-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B3008805.png)

![2-[2-(4-methoxyphenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime](/img/structure/B3008812.png)

![4-Chloro-N-[1-(6-fluoro-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B3008813.png)

![2-[(2-Methoxyethyl)amino]-4-(3-methylphenyl)pyrimidine-5-carboxylic acid](/img/structure/B3008816.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one](/img/structure/B3008818.png)

![3-hydroxy-3-phenyl-1-(o-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B3008820.png)

![tert-butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/no-structure.png)